

Cross-validation of Apilimod Mesylate's mechanism using CRISPR-Cas9 gene editing

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Compound of Interest

Compound Name: **Apilimod Mesylate**

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Unraveling Apilimod Mesylate's Mechanism: A CRISPR-Cas9 Cross-Validation Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Apilimod Mesylate**'s mechanism of action, cross-validated by CRISPR-Cas9 gene editing, against alternative approaches targeting the same pathway. Detailed experimental data and protocols are presented to support the findings.

Apilimod Mesylate has emerged as a potent and specific inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), a crucial enzyme in endosomal and lysosomal homeostasis.^{[1][2]} Its therapeutic potential is being explored in various contexts, including B-cell non-Hodgkin lymphoma (B-NHL) and as a potential mitigator of cisplatin-induced acute kidney injury.^{[1][3]} The precise targeting of PIKfyve by Apilimod has been rigorously validated using the revolutionary CRISPR-Cas9 gene editing technology, providing a high degree of confidence in its mechanism of action.

Apilimod's Primary Mechanism: Inhibition of PIKfyve Kinase

Apilimod's principal molecular target is PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).^{[4][5][6]} These phosphoinositides are critical for regulating the dynamics of endosomes and lysosomes, including trafficking, fission, and fusion events.^{[4][6][7]} By inhibiting PIKfyve,

Apilimod disrupts these processes, leading to enlarged endolysosomes, impaired autophagic cargo clearance, and ultimately, cytotoxicity in susceptible cancer cells.[1][6]

Biochemical assays have demonstrated Apilimod's high specificity and potency, with an in vitro IC₅₀ of approximately 14 nM for PIKfyve.[8][9] This targeted inhibition disrupts multiple lysosomal activities, including the regulation of lysosomal gene expression and the maturation of lysosomal proteases.[1]

Cross-Validation with CRISPR-Cas9 Gene Editing

The advent of CRISPR-Cas9 technology has provided a powerful tool for validating drug targets and understanding mechanisms of drug resistance. Genome-wide CRISPR screens have been instrumental in confirming that the cytotoxic effects of Apilimod are indeed mediated through the inhibition of PIKfyve.[1][2]

In these screens, a library of guide RNAs (gRNAs) targeting every gene in the genome is introduced into a population of cells. When treated with a drug like Apilimod, cells with gRNAs that knock out genes essential for the drug's efficacy will survive and become enriched in the population. Conversely, knocking out genes that confer resistance will lead to their depletion.

Key Experimental Findings from CRISPR Screens:

- Target Validation: In B-NHL cell lines, a genome-wide CRISPR-Cas9 knockout screen identified PIKfyve as a top essential gene for Apilimod sensitivity, confirming it as the primary target.[1]
- Identification of Sensitivity and Resistance Genes: The screens also revealed that loss of certain endosomal and lysosomal genes, such as CLCN7, OSTM1, and SNX10, conferred resistance to Apilimod.[1][10] This finding further supports the proposed mechanism of disrupting lysosomal homeostasis.
- Broader Applications: A similar CRISPR screen in human renal tubular epithelial cells identified the PIKfyve/TFEB/PGC1 α signaling axis as central to Apilimod's protective effects against cisplatin-induced kidney injury.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies validating Apilimod's mechanism.

Parameter	Value	Cell Line/System	Reference
Apilimod IC50 (PIKfyve)	~14 nM	In vitro kinase assay	[8] [9]
Apilimod IC50 (IL-12)	1-2 nM	Human PBMCs	[8] [9]
Apilimod Cytotoxicity	Nanomolar range	B-cell non-Hodgkin lymphoma	[1]

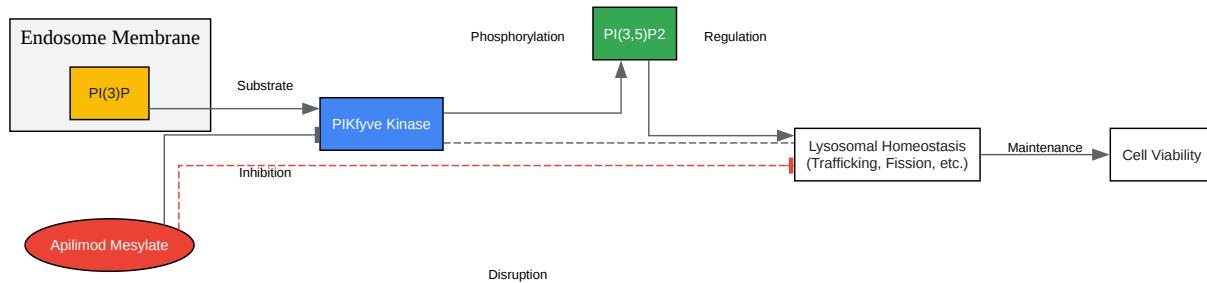
Table 1: Potency of **Apilimod Mesylate**

Gene Knockout	Effect on Apilimod Sensitivity	Cell Line	Reference
PIKFYVE	Resistance	SU-DHL-10 (B-NHL)	[1]
CLCN7	Resistance (>100-fold)	B-NHL cells	[10]
OSTM1	Resistance (>100-fold)	B-NHL cells	[10]
TFEB	Diminished protective effect	Renal tubular cells	[3]

Table 2: Key Gene Hits from CRISPR-Cas9 Screens

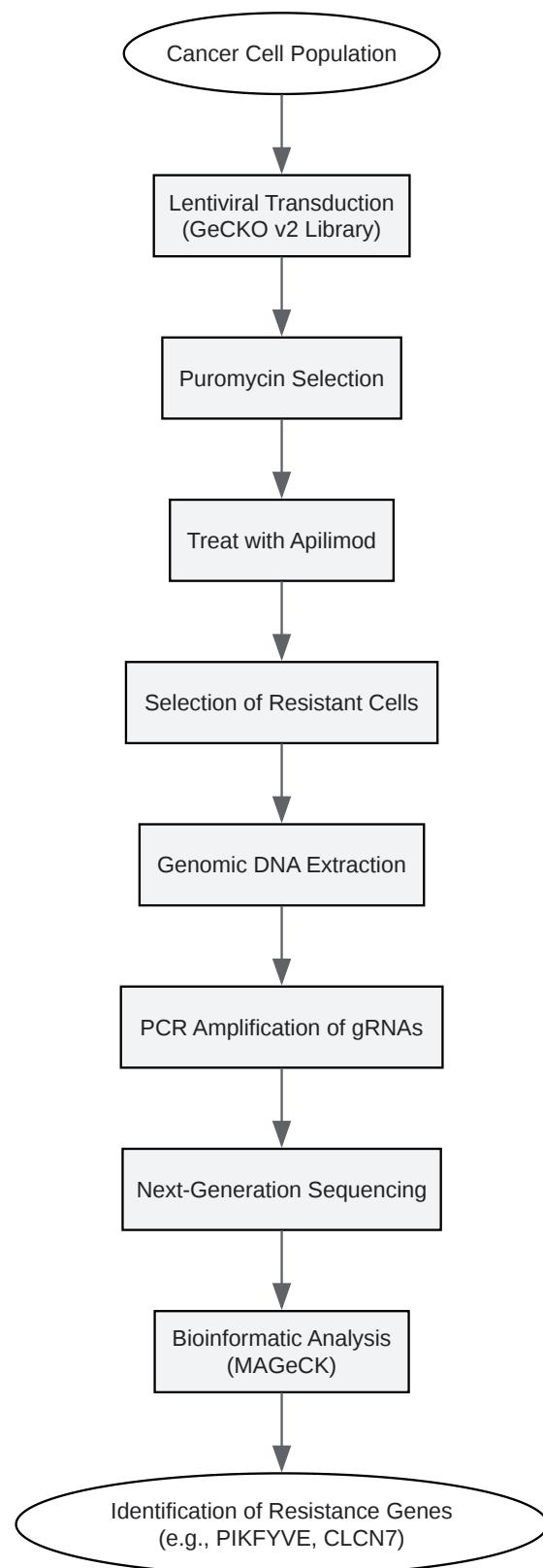
Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.



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Caption: **Apilimod Mesylate** inhibits PIKfyve, disrupting lysosomal homeostasis.



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Caption: Workflow of a genome-wide CRISPR-Cas9 knockout screen.

Experimental Protocols

Genome-Wide CRISPR-Cas9 Knockout Screen

A detailed methodology for a genome-wide CRISPR-Cas9 screen to identify determinants of Apilimod sensitivity, as adapted from published studies[1], is provided below.

- **Cell Line and Library:** The SU-DHL-10 B-NHL cell line is used. The GeCKO v2 human library, which contains gRNAs targeting all genes in the human genome, is utilized for the screen.
- **Lentiviral Transduction:** Lentivirus carrying the GeCKO library is produced and used to infect the SU-DHL-10 cells at a low multiplicity of infection (MOI) to ensure that most cells receive only one gRNA.
- **Selection:** Following transduction, cells are selected with puromycin to eliminate uninfected cells.
- **Apilimod Treatment:** The cell population is then split and cultured in the presence of either a vehicle control (DMSO) or a high concentration of Apilimod (e.g., 300 nM or 600 nM).
- **Cell Harvesting and DNA Extraction:** After a period of selection (typically 14-21 days), genomic DNA is extracted from the surviving cells in both the control and Apilimod-treated populations.
- **gRNA Sequencing:** The gRNA sequences are amplified from the genomic DNA by PCR and subjected to next-generation sequencing to determine the representation of each gRNA in the different treatment groups.
- **Data Analysis:** The sequencing data is analyzed using software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify gRNAs that are significantly enriched or depleted in the Apilimod-treated cells compared to the control cells. Enriched gRNAs correspond to genes whose knockout confers resistance to Apilimod.

Targeted CRISPR-Mediated Deletion for Validation

To validate the hits from the genome-wide screen, targeted CRISPR-Cas9-mediated gene knockout is performed.

- gRNA Design and Cloning: Specific gRNAs targeting the gene of interest (e.g., CLCN7 or OSTM1) are designed and cloned into a Cas9-expressing vector.
- Transfection and Selection: The B-NHL cells are transfected with the gRNA/Cas9 vector. Single-cell clones are then isolated and expanded.
- Knockout Confirmation: Successful gene knockout is confirmed by Sanger sequencing of the target locus and by Western blotting to confirm the absence of the protein.
- Apilimod Sensitivity Assay: The sensitivity of the knockout cell lines to Apilimod is then assessed using a cell viability assay (e.g., CellTiter-Glo) and compared to the parental cell line. A significant increase in the IC₅₀ value for Apilimod in the knockout cells confirms that the targeted gene is a determinant of Apilimod sensitivity.[10]

Comparison with Alternative Approaches

While Apilimod is a highly specific inhibitor of PIKfyve, other small molecules have been developed that also target this kinase, such as YM201636 and Vacuolin-1.[11] These compounds can be used as alternative tools to study PIKfyve function. However, Apilimod's clinical development history for inflammatory diseases provides a significant advantage in terms of its known safety and pharmacokinetic profile.[1]

Compared to broader-acting kinase inhibitors, Apilimod's specificity for PIKfyve, as confirmed by CRISPR screens, suggests a more targeted therapeutic window with potentially fewer off-target effects. The use of CRISPR-Cas9 to directly knock out PIKfyve serves as the gold standard for genetic validation of the pharmacological effects observed with Apilimod. The phenotypic similarities between genetic knockout of PIKfyve and treatment with Apilimod provide strong evidence for its on-target mechanism of action.

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